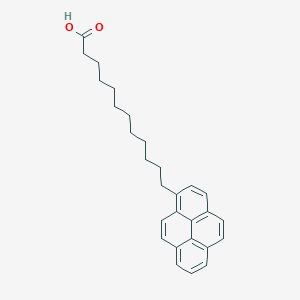

12-(1-Pyrene)dodecanoic acid

Descripción

Historical Context and Evolution of Pyrene-Labeled Fatty Acid Probes

The exploration of cellular and model membranes has been significantly advanced by the development of fluorescent probes. Among these, pyrene-labeled fatty acids have emerged as powerful tools. The history of these probes is intertwined with the broader development of fluorescent lipid analogs, which were designed to mimic natural lipids while providing a means for spectroscopic investigation.

Initially, researchers sought probes that could be incorporated into lipid bilayers with minimal disruption to the membrane's structure and function. Early fluorescent probes had limitations, including bulky fluorophores that significantly perturbed the membrane environment. The pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon, offered a solution due to its relatively small size and unique photophysical properties. researchgate.net Its long fluorescence lifetime and the concentration-dependent formation of an "excimer" (an excited-state dimer) made it particularly suitable for studying dynamic processes within membranes. researchgate.netresearchgate.net

The evolution of pyrene-labeled fatty acid probes involved synthesizing derivatives with varying acyl chain lengths to probe different depths and regions of the lipid bilayer. nih.gov 1-Pyrenedodecanoic acid, with its twelve-carbon chain, was identified as a good analog of naturally occurring fatty acids. nih.gov Over time, other fluorescent fatty acid analogs based on fluorophores like BODIPY and nitrobenzoxadiazole (NBD) were also developed, each with distinct advantages for specific applications. thermofisher.com For instance, BODIPY-labeled fatty acids are known for their strong fluorescence and photostability, making them ideal for real-time imaging. However, the unique excimer-forming property of pyrene derivatives has secured their continued importance in membrane research. thermofisher.com

Significance of 1-Pyrenedodecanoic Acid as a Fluorescent Analogue in Molecular Studies

1-Pyrenedodecanoic acid (PDA), also known as 12-(1-Pyrenyl)dodecanoic acid, is a fluorescent fatty acid analog that has become a cornerstone in the study of lipid biochemistry and biophysics. scbt.com Its significance lies in its ability to be readily incorporated into cellular membranes and lipid bilayers, where its fluorescent properties provide insights into the molecular environment.

The key to PDA's utility is the pyrene fluorophore attached to the terminus of the dodecanoic acid chain. cymitquimica.com In dilute concentrations within a lipid environment, the pyrene moiety emits monomer fluorescence. However, as the local concentration of the probe increases, two pyrene molecules can interact to form an excited-state dimer, or excimer, which emits light at a longer wavelength. nih.gov The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive indicator of the probe's proximity and mobility, which in turn reflects the fluidity and organization of the membrane. nih.govresearchgate.net

This unique characteristic allows researchers to non-invasively probe the dynamic properties of both artificial and biological membranes. researchgate.netnih.gov The ability of PDA to report on its local environment makes it an invaluable tool for studying phenomena such as membrane fluidity, lipid-protein interactions, and the formation of distinct lipid domains. nih.govthermofisher.com

Properties of 1-Pyrenedodecanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C28H32O2 |

| Molecular Weight | 400.55 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 110-111 °C |

| Excitation Maximum (Monomer) | ~341 nm |

| Emission Maximum (Monomer) | ~377 nm |

| Emission Maximum (Excimer) | ~470 nm |

Data sourced from multiple references. thermofisher.comscbt.comchemicalbook.comnacchemical.com

Overview of Key Research Areas Utilizing 1-Pyrenedodecanoic Acid

The versatile nature of 1-pyrenedodecanoic acid has led to its application in a wide array of research areas. Some of the key fields where PDA has made significant contributions include:

Membrane Fluidity Studies: PDA is extensively used to measure the fluidity of cell membranes. nih.gov Changes in membrane fluidity are associated with various physiological and pathological processes, and the excimer-to-monomer fluorescence ratio of PDA provides a quantitative measure of these changes. nih.govnih.gov For example, it has been used to assess the effects of cholesterol on leukocyte membrane fluidity. nih.gov

Lipid-Protein Interactions: The probe can be used to investigate the interactions between lipids and membrane proteins. nih.govacs.org The presence of proteins can alter the local lipid environment, which can be detected by changes in the fluorescence of PDA.

Lipid Metabolism and Transport: As a fatty acid analog, PDA can be taken up by cells and incorporated into more complex lipids such as triglycerides and phospholipids (B1166683). nih.gov This allows researchers to study the pathways of fatty acid uptake, trafficking, and metabolism within living cells. nih.gov It has been used to study lipid metabolism in fibroblasts and to differentiate between normal and pathological cells in lipid storage diseases. researchgate.net

Membrane Fusion and Fission: The excimer formation of pyrene-labeled lipids is a valuable tool for studying membrane fusion events, such as those involved in viral entry into host cells. acs.org

Drug Delivery and Nanotechnology: In materials science, pyrene derivatives are used to monitor the formation and stability of micellar aggregates and other nanoparticle-based drug delivery systems. acs.org

Oxygen Sensing: The fluorescence of pyrene compounds is sensitive to quenching by oxygen, a property that has been exploited to develop optical oxygen sensors. researchgate.netingentaconnect.com

Research Applications of 1-Pyrenedodecanoic Acid

| Research Area | Key Findings |

|---|---|

| Membrane Fluidity | The ratio of excimer to monomer fluorescence (Ie/Im) of 1-pyrenedodecanoic acid is a sensitive measure of membrane fluidity. nih.govnih.gov |

| Lipid Metabolism | 1-Pyrenedodecanoic acid is taken up by cells and metabolized into various fluorescent lipids, allowing for the study of lipid metabolic pathways. researchgate.netnih.gov |

| Lipid-Protein Interactions | Changes in the fluorescence of 1-pyrenedodecanoic acid can indicate alterations in the lipid environment caused by the presence of membrane proteins. nih.govacs.org |

| Cellular Uptake | The uptake of 1-pyrenedodecanoic acid by cultured cells can be monitored by the increase in its monomeric fluorescence emission. nih.gov |

| Oxygen Sensing | The fluorescence of 1-pyrenedodecanoic acid is quenched by oxygen, enabling its use in the development of optical oxygen sensors. ingentaconnect.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

12-pyren-1-yldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFLUCVQONOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219216 | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69168-45-2 | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(1-Pyrene)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenedodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Elucidation of Photophysical Phenomena of 1 Pyrenedodecanoic Acid

Fluorescence Emission Characteristics of 1-Pyrenedodecanoic Acid

1-Pyrenedodecanoic acid consists of a pyrene (B120774) fluorophore attached to the terminal carbon of a twelve-carbon aliphatic chain. nih.gov This structure allows it to be incorporated into lipid environments, such as membranes and lipid bodies, where its fluorescence properties can be used to probe the local environment. nih.govabcam.com The fluorescence of the pyrene moiety is highly sensitive to its surroundings, particularly to the proximity of other pyrene molecules. This sensitivity gives rise to two distinct types of fluorescence emission: monomer and excimer.

When 1-pyrenedodecanoic acid molecules are isolated or in a dilute solution, they exhibit monomer fluorescence upon excitation. This emission is characterized by a structured spectrum with well-defined vibronic bands. columbia.edu The monomer emission occurs in the ultraviolet to blue region of the spectrum. The excitation maximum is typically observed around 340-341 nm, with the primary emission peak appearing at approximately 376-378 nm. nih.govnih.govthermofisher.com The fluorescence of the monomer increases significantly when the probe moves into a more hydrophobic environment. nih.gov

Table 1: Photophysical Properties of 1-Pyrenedodecanoic Acid Monomer

| Property | Value | Solvent/Condition | Reference |

|---|---|---|---|

| Excitation Max (λex) | 340 nm | Not specified | nih.gov |

| Emission Max (λem) | 376 nm | Not specified | nih.gov |

| Excitation Max (λex) | 341 nm | Methanol | thermofisher.com |

| Emission Max (λem) | 377 nm | Methanol | thermofisher.com |

At higher concentrations, when molecules of 1-pyrenedodecanoic acid are in close proximity, an excited-state complex known as an excimer can form. nih.gov An excimer is a dimer of two molecules, one in an excited state and one in the ground state, which is stable only in the excited state. The formation of an excimer results in a distinct, broad, and structureless fluorescence emission that is red-shifted compared to the monomer emission. columbia.edunih.gov This excimer emission is typically centered around 470-475 nm. nih.govresearchgate.net

The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a sensitive measure of the local concentration and mobility of the probe, making it a powerful tool for studying membrane fluidity, lipid aggregation, and the formation of micelles. nih.govnih.gov The critical micellar concentration (CMC) of 1-pyrenedodecanoic acid, the concentration at which molecules aggregate to form micelles in aqueous solution, has been determined to be in the range of 1 to 2 µM by observing the appearance of the 475 nm excimer peak. nih.gov

The aggregation behavior and subsequent excimer formation are influenced by environmental factors such as pH. columbia.edu In aqueous solutions, the pH-dependent aggregation of 1-pyrenedodecanoic acid shows that interactions like hydrogen bonding and hydrophobic forces between the alkyl chains can lead to different types of excimers, sometimes resulting in blue shifts in the excimer emission. columbia.edu For instance, at a low pH, a broad excimer peak at 445 nm is observed, which diminishes as the pH increases, while a peak at 425 nm becomes more resolved at higher pH values. columbia.edu

Table 2: Comparison of Monomer and Excimer Emission Wavelengths

| Emission Type | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|

| Monomer | ~377 | Low pH | columbia.edu |

| Excimer | ~445 | Low pH | columbia.edu |

| Excimer | ~425 | High pH | columbia.edu |

| Monomer | 378 | Dispersed state | nih.gov |

| Excimer | 475 | Aggregated state (micelles) | nih.gov |

| Monomer | 400 | In cells | researchgate.net |

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of 1-pyrenedodecanoic acid. This technique measures the decay of fluorescence intensity over time after a pulse of excitation light, revealing the fluorescence lifetime of the probe. The excited-state lifetime for pyrene derivatives is typically long, often exceeding 100 nanoseconds. thermofisher.com For 1-pyrenedodecanoic acid solubilized in lipid aggregates, the fluorescence decay is characterized by a single exponential with a lifetime between 130 and 200 ns in non-degassed samples. tandfonline.comtandfonline.com

By measuring the decay of fluorescence anisotropy, time-resolved studies can also elucidate the rotational and translational motions of the probe within its environment. nih.govtandfonline.comtandfonline.com Studies have shown that for 1-pyrenedodecanoic acid in aligned lyotropic nematic phases, the local rotational and translational motions are fast, with correlation times shorter than 20 ns. tandfonline.comtandfonline.com This indicates that the probe's movement is rapid compared to its fluorescence lifetime. tandfonline.com Time-resolved spectroscopy is also employed to study dynamic processes such as oxygen diffusion and quenching in membranes. nih.gov

Fluorescence Quenching Mechanisms of 1-Pyrenedodecanoic Acid by External Analytes

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with other substances, known as quenchers. researchgate.net These interactions can include excited-state reactions, energy transfer, and collisional quenching. researchgate.net The fluorescence of 1-pyrenedodecanoic acid is susceptible to quenching by various external analytes, a property that has been harnessed for developing optical sensors. researchgate.net

Oxygen is a well-known and efficient quencher of pyrene fluorescence. nih.govresearchgate.net The quenching mechanism is collisional, where dissolved oxygen molecules collide with the excited pyrene moiety, leading to non-radiative de-excitation. The fluorescence intensity of a 1-pyrenedodecanoic acid layer decreases as the concentration of oxygen increases. researchgate.netresearchgate.net This sensitivity has been utilized to create optical oxygen sensors. For the closely related 1-pyrenedecanoic acid, a high sensitivity to oxygen was demonstrated with an I₀/I₁₀₀ value of 36.6, where I₀ and I₁₀₀ are the fluorescence intensities in 100% argon and 100% oxygen, respectively. researchgate.net

Other molecules can also act as quenchers. For example, a potent quencher like a trinitrophenylamino group can be paired with a pyrene fluorophore in a single molecule to create a substrate for enzyme assays; upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. researchgate.net Similarly, the fluorescence of pyrene derivatives can be quenched by molecules like heptyl viologen through intermolecular electron transfer. researchgate.net The study of quenching provides a method to measure the accessibility of the fluorophore to the quencher, offering information about the structure and dynamics of the surrounding medium, such as membranes. nih.gov

Advanced Spectroscopic Methodologies for 1-Pyrenedodecanoic Acid Analysis (e.g., Scanning Tunneling Spectroscopy)

While fluorescence spectroscopy is the primary tool for studying 1-pyrenedodecanoic acid, advanced methodologies like Scanning Tunneling Spectroscopy (STS) offer complementary analysis, particularly at the single-molecule level. epfl.ch STS is a powerful technique derived from Scanning Tunneling Microscopy (STM) that provides information about the local density of electronic states (LDOS) of a surface with atomic resolution. washington.edu

In an STS experiment, a sharp conductive tip is brought close to a conductive sample surface, and a bias voltage is applied. washington.edu Instead of just measuring the tunneling current at a constant bias to create a topographic image (STM), STS involves ramping the bias voltage at a specific location and measuring the corresponding change in tunneling current (I-V curve). washington.edu The derivative of this curve, dI/dV, is proportional to the LDOS of the sample at that location. washington.edu

For a molecule like 1-pyrenedodecanoic acid, STS could be used to characterize its electronic properties when adsorbed onto a conductive substrate like highly ordered pyrolytic graphite (B72142) (HOPG) or a gold surface. conicet.gov.arusu.edu By forming a self-assembled monolayer on the surface, STS could potentially map the electronic states of the pyrene headgroup and the insulating alkyl chain. This could reveal how the molecule's orientation and interaction with the surface affect its electronic structure. conicet.gov.ar Furthermore, Inelastic Electron Tunneling Spectroscopy (IETS), an extension of STS, can probe the vibrational modes of the adsorbed molecule, providing a "fingerprint" that can give insights into molecular conformation and bonding to the surface. aps.org While specific STS studies on 1-pyrenedodecanoic acid are not widely reported, the methodology provides a powerful avenue for fundamental studies of its interfacial behavior and electronic characteristics. washington.educonicet.gov.ar

Molecular Probing and Dynamic Analysis of Biological and Mimetic Membrane Systems with 1 Pyrenedodecanoic Acid

1-Pyrenedodecanoic Acid as an Anionic Membrane Probe in Biophysical Studies

1-Pyrenedodecanoic acid (P12) is a fluorescent fatty acid analog extensively utilized in biophysical research as an anionic membrane probe. nih.gov Its structure, consisting of a hydrophobic pyrene (B120774) fluorophore attached to a twelve-carbon aliphatic chain with a terminal carboxylic acid group, imparts amphipathic properties that drive its incorporation into lipid bilayers. The carboxyl group is typically deprotonated at physiological pH, rendering the probe anionic. This characteristic influences its interaction with and distribution within biological membranes.

The utility of P12 as a probe stems from the unique photophysical properties of the pyrene moiety. In dilute solutions or when dispersed as monomers within a lipid membrane, it exhibits a characteristic structured fluorescence emission spectrum with a peak around 378 nm. physiology.org However, when P12 molecules are in close proximity (within a few angstroms), an excited-state monomer can interact with a ground-state monomer to form an "excimer" (excited dimer). This excimer formation results in a distinct, broad, and structureless emission at a longer wavelength, typically around 475 nm. physiology.org

This concentration-dependent dual fluorescence is a powerful tool. In aqueous solutions, the transition from monomeric to excimeric fluorescence is used to determine the critical micellar concentration (CMC) of the probe itself, which for P12 is in the range of 1 to 2 µM. physiology.org Below the CMC, it exists as monomers, while above this concentration, it self-assembles into micelles, leading to a significant increase in excimer fluorescence.

When studying lipid vesicles, the partitioning of P12 from the aqueous phase into the hydrophobic membrane core leads to a marked increase in its monomeric fluorescence intensity. physiology.org The rate and extent of this uptake are sensitive to the membrane's surface charge. Studies have shown that the uptake of anionic P12 into neutral phosphatidylcholine vesicles is more rapid and extensive compared to its uptake into negatively-charged phosphatidylserine (B164497) vesicles, likely due to electrostatic repulsion between the probe and the lipid headgroups. physiology.org

Table 1: Key Properties of 1-Pyrenedodecanoic Acid as a Fluorescent Probe

| Property | Value / Description | Reference |

| Probe Type | Anionic Fluorescent Lipid Analog | nih.gov |

| Monomer Emission Peak | ~378 nm | physiology.org |

| Excimer Emission Peak | ~475 nm | physiology.org |

| Critical Micellar Conc. (CMC) | 1-2 µM in aqueous solution | physiology.org |

| Principle of Operation | Formation of excimers is dependent on local concentration and diffusion dynamics. | nih.gov |

Investigations of Lipid Lateral and Transversal Diffusion in Bilayer Environments using 1-Pyrenedodecanoic Acid

The excimer-forming capability of 1-pyrenedodecanoic acid is a cornerstone for measuring lipid dynamics within membranes, including lateral and transversal diffusion. The formation of an excimer is a diffusion-controlled process; therefore, the ratio of excimer-to-monomer (E/M) fluorescence intensity serves as a direct readout of the probe's mobility within the bilayer. nih.govresearchgate.net

Lateral Diffusion: This refers to the movement of lipid molecules within the plane of one leaflet of the bilayer. To measure this, P12 is incorporated into a membrane at a known concentration. The rate at which an excited P12 monomer encounters a ground-state P12 molecule to form an excimer is dependent on the lateral diffusion coefficient of the probe. A higher diffusion rate leads to more frequent collisions and thus a higher E/M ratio. This relationship has been used to calculate diffusion coefficients in various systems. For instance, in spread monolayers of dipalmitoylphosphatidic acid, the lateral diffusion coefficient for a similar probe, pyrenedecanoic acid, was determined to be 1.7 x 10⁻⁷ cm²/sec at 60°C. researchgate.net In intact human erythrocyte membranes, the local diffusion coefficient for 1-pyrenedodecanoic acid was estimated to be greater than 3 x 10⁻⁸ cm²/s. nih.gov

Transversal Diffusion (Flip-Flop): This is the much slower process of a lipid molecule moving from one leaflet of the bilayer to the other. While direct measurement of P12 flip-flop is less common, the principles of excimer formation can be adapted for this purpose, often using pyrene-labeled phospholipids (B1166683). nih.govresearchgate.net A typical experiment involves preparing two populations of vesicles: one labeled with the pyrene probe and one unlabeled. When the two populations are mixed, inter-vesicle lipid exchange can be monitored. A slow exchange process observed over longer timescales is often interpreted as the "flip-flop" of the probe between the inner and outer leaflets of a single vesicle. researchgate.net However, for free fatty acid probes like pyrenedecanoic acid, equilibration across the bilayer via the aqueous phase is very rapid, making it more suitable for studying lateral diffusion. researchgate.net

Elucidation of Membrane Phase Separation Phenomena with 1-Pyrenedodecanoic Acid

Biological membranes are not homogenous fluid structures but can segregate into distinct domains with different lipid compositions and physical properties, a phenomenon known as phase separation. 1-Pyrenedodecanoic acid is a valuable tool for detecting and characterizing these phases due to its preferential partitioning and sensitivity to the local environment. nih.gov

The probe's fluorescence provides information on phase separation in two primary ways:

Preferential Partitioning: Pyrene-based lipid probes tend to preferentially dissolve in more fluid, liquid-disordered (ld) or liquid-crystalline phases over more rigid, solid-ordered (so) or gel phases. researchgate.net When a membrane undergoes a phase transition from a fluid to a gel state, the P12 molecules are excluded from the forming gel domains. This forces them into a smaller, remaining fluid area, effectively increasing their local concentration. This "squeezing out" effect leads to a sharp increase in the excimer-to-monomer (E/M) fluorescence ratio, which can be used to map the phase transition temperature.

Diffusion Sensitivity: The rate of excimer formation is highly dependent on the fluidity of the environment. In a fluid phase, P12 molecules diffuse rapidly, leading to efficient excimer formation. In a viscous gel phase, diffusion is severely restricted, and the E/M ratio is consequently much lower. By monitoring the E/M ratio as a function of temperature or membrane composition, researchers can identify the coexistence of different phases, each with a characteristic diffusion rate for the probe. nih.gov

This methodology allows for the study of how factors like temperature, pressure, ion concentration (e.g., Ca²⁺), and the presence of other lipids or proteins can induce or modify phase separation in both model and biological membranes. nih.govresearchgate.net

Characterization of Lipid-Protein Interactions in Membrane Microdomains using 1-Pyrenedodecanoic Acid

1-Pyrenedodecanoic acid is also employed to investigate the interactions between lipids and membrane proteins. The presence of proteins can alter the local lipid environment, and these changes can be detected by monitoring the probe's fluorescence. nih.gov

When an integral or peripheral membrane protein is introduced into a lipid bilayer containing P12, several effects can be observed. If the protein preferentially associates with certain lipids, it can induce a local change in fluidity or order. For example, some proteins create a "lipid annulus" or "shell" of lipids that interact directly with the protein surface. These annular lipids often have reduced mobility compared to the bulk lipids of the bilayer. If P12 partitions into this annular region, its diffusion will be slowed, resulting in a decreased E/M ratio. nih.gov

Another approach involves using fluorescence quenching. The pyrene fluorophore is susceptible to quenching by molecules like oxygen or iodide. When P12 is in the bulk lipid phase, it is relatively accessible to these quenchers. However, if the probe becomes associated with a protein, it may be shielded within the protein-lipid interface. This protection from quenchers leads to an increase in fluorescence intensity and lifetime, providing evidence of a close protein-lipid interaction.

This technique has been applied to study systems such as the interaction of lipids with Ca²⁺-Mg²⁺ ATPase, where changes in the probe's environment upon protein reconstitution into vesicles reveal details about the protein's effect on the surrounding bilayer. acs.org The method is sensitive enough to detect protein-induced changes in the dynamic behavior of lipids, offering insights into the formation of functional membrane microdomains. nih.gov

Assessment of Intracellular Microenvironment and Subcellular Localization of 1-Pyrenedodecanoic Acid (e.g., Lipid Droplets)

Beyond model systems, 1-pyrenedodecanoic acid serves as a dynamic probe to study lipid metabolism and trafficking within living cells. As a fatty acid analog, it can be taken up by cells and incorporated into various lipid pools, providing a fluorescent window into these processes. physiology.org

The uptake of P12 by cultured cells can be monitored in real-time by observing the increase in its monomeric fluorescence as the probe moves from the aqueous medium into the hydrophobic cellular membranes. physiology.org Once inside the cell, P12 can be metabolized and incorporated into more complex lipids, such as triacylglycerols and phospholipids. This metabolic processing is particularly relevant for studying lipid droplets, which are intracellular organelles dedicated to the storage of neutral lipids.

Studies on cultured fibroblasts from patients with multisystemic lipid storage myopathy have utilized 1-pyrenedecanoic acid (a close analog) to track lipid metabolism. researchgate.net In these studies, the fluorescent fatty acid is taken up by the cells and esterified into neutral lipids that accumulate in cytoplasmic lipid droplets. By analyzing the fluorescent lipids synthesized by the cells, researchers can identify defects in lipid catabolism. For example, an accumulation of fluorescent triacylglycerols can point to a deficiency in the enzymes responsible for their breakdown. researchgate.netresearchgate.net The fluorescence of P12 within these droplets can also report on the microenvironment of these organelles.

Therefore, 1-pyrenedodecanoic acid and its analogs are powerful tools for visualizing the subcellular distribution of fatty acids and for diagnosing metabolic disorders related to neutral lipid storage. researchgate.netresearchgate.net

Mechanistic Studies of Cellular Uptake and Intracellular Metabolic Fate of 1 Pyrenedodecanoic Acid

Cellular Internalization Pathways of 1-Pyrenedodecanoic Acid in Diverse Cell Types

The entry of 1-pyrenedodecanoic acid into cells is a complex process influenced by cellular machinery, kinetic properties, and the extracellular environment. Studies across various cell types, including Spiroplasma floricola and Epstein-Barr-virus-transformed lymphoid cell lines, have revealed that its uptake is dependent on the fatty acid's chain length. nih.govportlandpress.com

The uptake of 1-pyrenedodecanoic acid exhibits distinct kinetic properties. In Spiroplasma floricola cells, the process is characterized by biphasic saturation kinetics. nih.gov This suggests the involvement of at least two different uptake mechanisms or affinity states. A high-affinity system with a low apparent Michaelis constant (Km) operates alongside a low-affinity system with a higher Km value. nih.gov This dual-component uptake process indicates that both specific, carrier-mediated transport and non-specific diffusion may contribute to its internalization. nih.gov

Table 1: Kinetic Parameters of 1-Pyrenedodecanoic Acid Uptake in Spiroplasma floricola This table details the apparent Michaelis constants (Km) for the biphasic uptake of 1-pyrenedodecanoic acid, indicating a high-affinity and a low-affinity transport component.

| Uptake Component | Apparent Km Value |

| High-Affinity | 2.7 µM nih.gov |

| Low-Affinity | 37 µM nih.gov |

The extracellular environment, particularly the presence of carrier proteins like albumin, significantly impacts the availability and uptake of 1-pyrenedodecanoic acid. When complexed with albumin, the fatty acid probe exhibits very high fluorescence emission, which complicates direct spectrofluorometric measurement of its uptake by cells. nih.gov To overcome this, a method was developed using albumin modified with trinitrobenzenesulfonic acid (TNBS). The trinitrophenyl (TNP) groups on the modified albumin quench the fluorescence of the bound pyrene (B120774) probe. nih.gov Upon the release of 1-pyrenedodecanoic acid from this complex and its subsequent uptake by cells, a measurable increase in fluorescence occurs, enabling continuous monitoring of its internalization from an albumin-bound state. nih.gov This demonstrates that carrier proteins are a key factor in the transport of this fatty acid to the cell surface.

The cellular entry of 1-pyrenedodecanoic acid is an active, energy-dependent process. nih.gov Studies have shown that its uptake is sensitive to temperature and can be significantly reduced by various metabolic and protein inhibitors. nih.gov In Spiroplasma floricola, inhibitors such as valinomycin, carbonylcyanide m-chlorophenylhydrazone (CCCP), dicyclohexylcarbodiimide (B1669883) (DCCD), and pronase strongly diminish the uptake, particularly affecting the high-affinity component of the transport system. nih.gov This suggests the involvement of membrane potential, proton gradients, and protein components in the internalization process. Conversely, inhibitors like glutaraldehyde (B144438) and chlorpromazine (B137089) affect the low-affinity component, pointing to a multi-step uptake mechanism that may involve an initial specific, energy-requiring binding step followed by diffusion into the membrane's lipid environment. nih.gov

Table 2: Effect of Various Inhibitors on 1-Pyrenedodecanoic Acid Uptake in Spiroplasma floricola This table summarizes the impact of different chemical inhibitors on the distinct components of the 1-pyrenedodecanoic acid uptake system.

| Inhibitor | Affected Uptake Component | Implied Mechanism of Action |

| Valinomycin | High-Affinity (Low Km) nih.gov | Disrupts membrane potential |

| CCCP | High-Affinity (Low Km) nih.gov | Uncouples proton gradient |

| DCCD | High-Affinity (Low Km) nih.gov | Inhibits ATP synthase |

| Pronase | High-Affinity (Low Km) nih.gov | Degrades surface proteins |

| Glutaraldehyde | Low-Affinity (High Km) nih.gov | Cross-links proteins |

| Chlorpromazine | Low-Affinity (High Km) nih.gov | Alters membrane structure |

Intracellular Biotransformation and Lipid Metabolism of 1-Pyrenedodecanoic Acid

Once inside the cell, 1-pyrenedodecanoic acid is actively metabolized and incorporated into various lipid species, serving as a fluorescent tracer for lipid metabolism and trafficking.

Following its uptake, 1-pyrenedodecanoic acid is rapidly activated to its coenzyme A (CoA) ester and incorporated into complex lipids. scilit.comnih.gov In diverse cell lines, including cultured fibroblasts and lymphoid cells, the majority of the fluorescence becomes associated with triacylglycerols and phospholipids (B1166683). nih.govportlandpress.comnih.govnih.gov The amount of fluorescent lipids synthesized by cells increases in proportion to the concentration of 1-pyrenedodecanoic acid supplied in the culture medium. nih.govresearchgate.netnih.gov In cells from patients with multisystemic lipid storage myopathy (MLSM), incubation with this fluorescent fatty acid leads to a significantly higher accumulation of fluorescent triacylglycerols compared to control cells, highlighting its utility in studying lipid storage disorders. nih.govportlandpress.comnih.govnih.gov

The breakdown of 1-pyrenedodecanoic acid and the lipids derived from it primarily occurs through peroxisomal beta-oxidation. scilit.comnih.gov The activated form, pyrenedodecanoyl-CoA, is a substrate for beta-oxidation in isolated rat liver peroxisomes, with studies suggesting it undergoes two to three cycles of chain shortening. nih.gov The rate of this process is approximately 50% of that observed with the natural fatty acid, palmitoyl-CoA. nih.gov

Further evidence confirms the central role of peroxisomes in its catabolism. In fibroblasts from patients with Zellweger syndrome, a disorder characterized by a lack of functional peroxisomes, the beta-oxidation products of 1-pyrenedodecanoic acid are scarcely detected. nih.govresearchgate.netspringermedizin.de In contrast, these products are found at near-normal levels in cells with mitochondrial defects, indicating that its degradation takes place in peroxisomes rather than mitochondria. nih.govresearchgate.net In normal fibroblasts, pulse-chase experiments show that after five days, all cellular fluorescence from biosynthesized lipids disappears, with the free fatty acid being released back into the culture medium. nih.govresearchgate.net This contrasts sharply with MLSM cells, where the fluorescently labeled triacylglycerols are not effectively degraded and persist within the cell. nih.govresearchgate.net

Comparative Metabolic Studies in Disease Models (e.g., Lipid Storage Myopathy)

1-Pyrenedodecanoic acid has proven to be an invaluable tool in the study of lipid storage disorders, such as multisystemic lipid storage myopathy (MLSM). Research has demonstrated marked differences in the metabolic handling of this fluorescent fatty acid in cells from individuals with MLSM compared to healthy controls.

Pulse-chase experiments conducted on cultured fibroblasts from patients with type 3 MLSM have shown that while the initial uptake of 1-pyrenedodecanoic acid is not significantly different from control fibroblasts, its subsequent metabolic fate is dramatically altered. nih.gov In healthy fibroblasts, the fluorescence associated with the fatty acid disappears after a five-day chase period, with the free 1-pyrenedodecanoic acid being recovered in the culture medium. nih.gov This indicates efficient processing and removal of the fatty acid from the cells.

In stark contrast, in MLSM fibroblasts, approximately 40% of the initial fluorescence remains within the cells after the same chase period. nih.gov This retained fluorescence is predominantly from triacylglycerols that accumulate in cytoplasmic vesicles. nih.gov This accumulation points to a significant defect in the cytoplasmic catabolism of triacylglycerols in MLSM, a process that is independent of the lysosomal pathway, as the acid lysosomal lipase (B570770) activity in these cells is normal. nih.gov

Further studies have revealed that after a 24-hour incubation with 1-pyrenedodecanoic acid, the neutral lipid content—comprising triacylglycerols, diacylglycerols, and cholesterol esters—in MLSM fibroblasts is approximately 600% higher than in control cells. nih.gov Chase experiments confirmed that the biosynthesized fluorescent triacylglycerols are not effectively degraded in MLSM cells. Instead, their levels increase, likely due to the acylation of fluorescent fatty acids released from phospholipid turnover. nih.gov

The chain length of the pyrene-labeled fatty acid also influences its metabolism and accumulation in disease models. Studies using lymphoid cell lines from MLSM patients and controls investigated the metabolism of 4-(1-pyrene)butanoic acid (P4), 10-(1-pyrene)decanoic acid (P10), and 12-(1-pyrene)dodecanoic acid (P12). It was observed that the fluorescent triacylglycerol content in MLSM cells was 2-5 times higher than in control cells after a 24-hour incubation with P10 or P12. Notably, P4 was not incorporated into neutral lipids and therefore did not accumulate in MLSM cells. This suggests that the metabolic defect in MLSM is specific to longer-chain fatty acids.

These findings not only elucidate the underlying cellular pathology of MLSM but also highlight the potential of 1-pyrenedodecanoic acid as a diagnostic tool to differentiate between normal and MLSM cultured fibroblasts. nih.gov

Table 1: Comparative Metabolism of 1-Pyrenedodecanoic Acid in Control vs. Lipid Storage Myopathy Cells

| Parameter | Control Fibroblasts | Multisystemic Lipid Storage Myopathy (MLSM) Fibroblasts | Reference |

|---|---|---|---|

| Initial Uptake of 1-Pyrenedodecanoic Acid | Normal | Not significantly different from controls | nih.gov |

| Neutral Lipid Content (after 24h incubation) | Baseline | ~600% of controls | nih.gov |

| Triacylglycerol Degradation | Efficient | Defective | nih.gov |

| Cellular Fluorescence (after 5-day chase) | Disappeared | ~40% remaining | nih.gov |

| Fate of Biosynthesized Triacylglycerols | Degraded | Not degraded; levels may increase | nih.gov |

Application of 1-Pyrenedodecanoic Acid in Investigating Intracellular Lipid Trafficking and Dynamics

The inherent fluorescence of 1-pyrenedodecanoic acid makes it an exceptional probe for visualizing and studying the complex and dynamic processes of intracellular lipid trafficking. By mimicking natural fatty acids, it is readily taken up by cells and incorporated into various lipid species, allowing for the real-time tracking of their movement between different cellular compartments.

One of the key applications of 1-pyrenedodecanoic acid is in the study of lipid droplets, which are dynamic organelles central to lipid storage and metabolism. When cells are incubated with this fluorescent fatty acid, it is esterified and stored in the neutral lipid core of lipid droplets. This allows for the visualization of lipid droplet formation, growth, and mobilization under various physiological conditions. For instance, in activated macrophages, 1-pyrenedodecanoic acid has been used to label and observe the high number of lipid bodies that form in response to infection and inflammation.

Furthermore, 1-pyrenedodecanoic acid has been instrumental in dissecting the pathways of lipid transport between organelles. Once incorporated into cellular lipids, the movement of the fluorescent signal can be monitored using advanced microscopy techniques. This has provided insights into the transfer of lipids between the endoplasmic reticulum (ER), where most lipid synthesis occurs, and other organelles such as mitochondria and lipid droplets. While the detailed mechanisms of non-vesicular lipid transport are still being unraveled, fluorescent fatty acid analogs like 1-pyrenedodecanoic acid are crucial tools in these investigations.

Studies have also utilized 1-pyrenedodecanoic acid to investigate the impact of various compounds on lipid dynamics. For example, in fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSDM), pulse-chase experiments with 1-pyrenedodecanoic acid were used to assess the effects of different drugs on the breakdown of stored triacylglycerols. This approach demonstrated that certain β-adrenergic agents could enhance lipolysis, leading to a significant decrease in the fluorescently labeled lipid stores.

The ability of 1-pyrenedodecanoic acid to be incorporated into various lipid classes, including phospholipids and neutral lipids, makes it a versatile tool. Its fluorescence properties, which can be sensitive to the local environment, can also provide information about the physical state of the lipid domains in which it resides.

Engineering and Performance Evaluation of 1 Pyrenedodecanoic Acid Based Sensor Platforms

Development of Optical Oxygen Sensors Utilizing 1-Pyrenedodecanoic Acid Fluorescence Quenching

The foundation of optical oxygen sensors utilizing 1-pyrenedodecanoic acid lies in the principle of fluorescence quenching. researchgate.net When this fluorescent compound is excited by a light source, it emits light of a longer wavelength. mdpi.com However, in the presence of oxygen, this fluorescence is diminished or "quenched". researchgate.netmdpi.com This phenomenon occurs due to a dynamic collision between molecular oxygen and the excited state of the 1-pyrenedodecanoic acid, leading to a reduction in fluorescence intensity and decay time. rsc.org The degree of quenching is directly related to the partial pressure of oxygen, forming the basis for quantitative measurement. cpinstruments.com

These sensors are often fabricated by incorporating 1-pyrenedodecanoic acid into a solid, optically transparent support matrix that is permeable to oxygen. rsc.org The choice of this matrix is critical as it influences the sensor's performance characteristics. acs.org For instance, pyrene (B120774) derivatives like 1-pyrenedodecanoic acid have been successfully assembled on supports bearing carboxyl groups. rsc.org

Quantitative Analysis of Oxygen-Sensitive Fluorescence Response

The relationship between the fluorescence intensity and oxygen concentration is described by the Stern-Volmer equation. mdpi.comcpinstruments.com This relationship allows for the quantitative analysis of the oxygen-sensitive fluorescence response. A key metric used to evaluate the sensitivity of these sensing films is the ratio I(0)/I(100), where I(0) and I(100) are the fluorescence intensities in 100% argon (in the absence of oxygen) and 100% oxygen, respectively. researchgate.netnih.gov

For a sensor composed of a 1-pyrenedecanoic acid layer chemisorbed onto an anodic oxidized aluminum plate, the I(0)/I(100) value was found to be 20.2. researchgate.net The sensitivity of these sensors can be further optimized. For example, by co-chemisorbing myristic acid with 1-pyrenedodecanoic acid, the oxygen sensitivity can be controlled by varying the molar ratio of the two components. nih.gov The maximum Stern-Volmer constant (K(SV)) and I(0)/I(100) ratio were achieved at a composition ratio of one part pyrene carboxylic acid to ten parts myristic acid. nih.gov

A ratiometric approach can also be employed for more robust measurements. This involves using a second, oxygen-insensitive reference dye alongside the 1-pyrenedodecanoic acid. psu.edu The ratio of the emission intensities of the two dyes provides a more stable and reliable measurement of oxygen concentration, as it is less susceptible to fluctuations in light source intensity or detector sensitivity. psu.edu

Characterization of Response and Recovery Kinetics of 1-Pyrenedodecanoic Acid Sensors

The response and recovery times are crucial parameters that define the performance of a gas sensor, indicating how quickly it can detect the presence of the target gas and return to its baseline state. nih.gov For a sensor with a 1-pyrenedecanoic acid layer, the response time when transitioning from argon to oxygen is 8.5 seconds, and the recovery time from oxygen back to argon is 40 seconds. researchgate.net

The kinetics of these sensors can be significantly improved. When 1-pyrenedecanoic acid is co-chemisorbed with perfluorodecanoic acid, the response time is reduced to 3.0 seconds, and the recovery time is shortened to 22 seconds. researchgate.net This demonstrates that the composition of the sensing layer plays a vital role in determining the sensor's dynamic performance. researchgate.net The response and recovery times are generally defined as the time required for the sensor's signal to reach 90% of the total change between the initial and final steady states. nih.gov

Here is an interactive data table summarizing the response and recovery kinetics:

Fabrication Methodologies for 1-Pyrenedodecanoic Acid Sensing Layers

The performance of sensors based on 1-pyrenedodecanoic acid is heavily dependent on the method used to create the sensing layer. researchgate.netpsu.edunih.gov These methods can be broadly categorized into physical deposition techniques and chemical immobilization strategies.

Thin Film Deposition Techniques (e.g., Vacuum Deposition, Langmuir-Blodgett Films)

Thin film deposition involves applying a thin layer of material, typically less than a micron thick, onto a substrate to modify its surface properties. alicat.comkorvustech.com

Vacuum Deposition: This physical vapor deposition (PVD) technique involves vaporizing the target material in a vacuum and allowing it to condense on the substrate. alicat.com Research has been conducted on ω-(1-pyrenyl) alkanoic acid films, including those made from 1-pyrenedodecanoic acid, prepared by vacuum deposition. researchgate.net Thermal evaporation is a common method where the material is heated until it vaporizes and is then transported through a high-pressure vacuum to be deposited on the substrate. alicat.com

Langmuir-Blodgett (LB) Films: While not explicitly detailed for 1-pyrenedodecanoic acid in the provided context, the LB technique is a well-established method for creating highly ordered monomolecular or multimolecular layers of organic materials. This technique could potentially be used to create well-defined sensing layers of 1-pyrenedodecanoic acid.

Other Coating Methods: Various other coating procedures can be employed to create sensing films from solutions of 1-pyrenedodecanoic acid derivatives, including spin coating, dip coating, and extrusion coating. google.com

Here is an interactive data table summarizing thin film deposition techniques:

Chemisorption Strategies for Surface Immobilization of 1-Pyrenedodecanoic Acid

Chemisorption involves the formation of a chemical bond between the sensing molecule and the substrate, leading to a more robust and stable sensor. researchgate.netpsu.edunih.gov

1-Pyrenedodecanoic acid, with its terminal carboxylic acid group, is well-suited for chemisorption onto various surfaces. psu.edunih.gov A common strategy involves immobilizing it onto an anodic oxidized aluminum plate. researchgate.netnih.gov The carboxyl group of the 1-pyrenedodecanoic acid forms a chemical bond with the alumina (B75360) surface. psu.edunih.gov This method has been shown to produce sensors with rapid response and recovery times. researchgate.netpsu.edunih.gov

The process of immobilization is a critical step in the development of these sensors and directly affects the obtainable signal, stability, and applicability of the biosensor. mdpi.com The goal is to achieve a suitable density and orientation of the probe on the electrode surface while retaining its activity. mdpi.comresearchgate.net Self-assembled monolayers (SAMs) are a common approach, where, for instance, a thiol group on a probe molecule can form a bond with a gold electrode surface. researchgate.net

Integration of 1-Pyrenedodecanoic Acid into Advanced Biosensor Architectures (e.g., Electrochemical Biosensors)

While the primary application discussed for 1-pyrenedodecanoic acid is in optical oxygen sensing, its properties lend themselves to integration into more complex biosensor architectures, such as electrochemical biosensors. scirp.org Electrochemical biosensors utilize a biological recognition element in contact with an electrochemical transducer to detect specific analytes. mdpi.comnju.edu.cn

The immobilization of a receptor molecule onto the electrode surface is a critical step in the fabrication of electrochemical biosensors. mdpi.com 1-Pyrenebutyric acid, a related compound, has been used in conjunction with graphene to create composites for glucose biosensors. researchgate.net This suggests that 1-pyrenedodecanoic acid could similarly be incorporated into such platforms. The pyrene moiety can interact with graphene through π-π stacking, providing a stable anchor for the molecule on the electrode surface.

The integration of such materials into electrochemical biosensors can lead to devices with high sensitivity and selectivity for a wide range of analytes. scirp.orgnju.edu.cn These biosensors can be designed to be portable and easy to use, making them suitable for point-of-care diagnostics. mdpi.comnju.edu.cn The development of these advanced biosensors often involves modifying the electrode with nanomaterials to enhance the electrochemical signal. mdpi.com

Advanced Materials Science and Nanotechnology Applications of 1 Pyrenedodecanoic Acid

Incorporation of 1-Pyrenedodecanoic Acid into Nanoparticles and Nanocarrier Systems

The integration of 1-pyrenedodecanoic acid into nanoparticles and nanocarrier systems is a strategic approach to developing advanced drug delivery and diagnostic tools. nih.govd-nb.info Its primary role in these systems is as a fluorescent reporter, enabling researchers to monitor various dynamic processes at the nanoscale. researchgate.netscbt.com

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, are particularly well-suited for the incorporation of 1-pyrenedodecanoic acid. nih.govuobasrah.edu.iq The hydrophobic dodecanoic acid tail readily intercalates into the lipid matrix of the nanoparticle, while the pyrene (B120774) headgroup can be positioned at the surface or within the core, depending on the formulation. nih.govabcam.com This strategic placement is crucial for its function as a probe.

Detailed Research Findings:

Recent studies have demonstrated the utility of 1-pyrenedodecanoic acid and its shorter-chain analog, 1-pyrenedecanoic acid, in tracking the fate of nanocarriers. For instance, in a study developing photo-crosslinkable nanoscale carriers from natural fatty acids, 1-pyrenedecanoic acid was included as a fluorescent probe. researchgate.net The fluorescence decay of the pyrene moiety provided a direct measure of the nanoparticles' degradation profile when incubated in a solution mimicking bodily fluids. researchgate.net

The mechanism of drug loading into these nanoparticles can be broadly categorized into two methods: incorporation during formulation or adsorption after formation. nih.gov The choice of method influences the drug release profile. nih.gov The presence of 1-pyrenedodecanoic acid does not typically interfere with drug loading but provides a means to study the release kinetics. nih.govacs.org The release of an encapsulated drug can be correlated with the changes in the fluorescence of the pyrene probe, offering insights into the efficiency of the delivery system. nih.gov

The table below summarizes the key characteristics and applications of 1-pyrenedodecanoic acid in nanoparticle systems.

| Feature of 1-Pyrenedodecanoic Acid | Role in Nanoparticles/Nanocarriers | Research Application Example |

| Fluorescent Pyrene Moiety | Fluorescent probe for monitoring system dynamics. | Tracking nanoparticle degradation and stability in biological media. researchgate.net |

| Amphiphilic Nature | Facilitates incorporation into lipid-based and polymeric nanostructures. | Integration into solid lipid nanoparticles for drug delivery studies. nih.govamericanchemicalsuppliers.com |

| Excimer Formation | Sensor for local concentration and environmental polarity changes. | Probing the integrity and release characteristics of nanocarriers. acs.org |

Surface Functionalization of Carbon Nanotubes and Other Nanomaterials with 1-Pyrenedodecanoic Acid

The functionalization of carbon nanotubes (CNTs) and other nanomaterials like graphene is essential to improve their solubility and processability for various applications. rsc.orgnih.gov 1-Pyrenedodecanoic acid and similar pyrene-containing molecules are ideal candidates for the non-covalent functionalization of these graphitic surfaces. mdpi.com This is achieved through π-π stacking interactions between the planar pyrene ring and the hexagonal structure of the carbon nanomaterial. mdpi.com This non-covalent approach is advantageous as it preserves the intrinsic electronic and mechanical properties of the nanomaterials, which can be compromised by covalent functionalization methods. researchgate.net

The carboxylic acid group of 1-pyrenedodecanoic acid provides a reactive handle for further chemical modifications. researchgate.net This allows for the attachment of a wide range of molecules, including polymers, biomolecules, and therapeutic agents, thereby creating multifunctional hybrid nanomaterials. researchgate.net

Detailed Research Findings:

Research has extensively explored the use of pyrene derivatives for the functionalization of CNTs. For example, 1-pyrenebutanoic acid succinimidyl ester (PBSE), a molecule with a similar pyrene "anchor," has been shown to effectively functionalize single-walled carbon nanotubes (SWCNTs). mdpi.com The anchored PBSE molecules are highly resistant to desorption in aqueous solutions and provide reactive sites for the immobilization of proteins and other amine-containing molecules. mdpi.com

This strategy enhances the dispersion of CNTs in various solvents, which is a critical step for their application in fields like nanoelectronics and biomedicine. nih.gov The functionalized CNTs can be used as scaffolds for tissue engineering, carriers for drug delivery, and components in biosensors. researchgate.net

The table below outlines the process and outcomes of functionalizing carbon nanotubes with pyrene-containing acids.

| Step | Description | Key Outcome |

| 1. Adsorption | 1-Pyrenedodecanoic acid is introduced to a dispersion of carbon nanotubes. | The pyrene group attaches to the CNT surface via π-π stacking. mdpi.com |

| 2. Solubilization | The hydrophilic carboxylic acid groups extend into the solvent. | Increased dispersion and solubility of the CNTs in aqueous or organic media. nih.gov |

| 3. Secondary Functionalization | The terminal carboxylic acid is reacted with other molecules. | Creation of multifunctional CNT-based materials for specific applications. researchgate.net |

Photo-Crosslinking Applications of 1-Pyrenedodecanoic Acid for Controlled Release Systems

Photo-crosslinking is a versatile technique to create stable hydrogels and nanoparticle networks for controlled drug release. researchgate.netnih.gov 1-Pyrenedodecanoic acid can be incorporated into these systems, not as a cross-linking agent itself, but as a fluorescent probe to monitor the formation and degradation of the cross-linked matrix, which in turn governs the release of therapeutic agents. researchgate.net

In a typical setup, a formulation containing a photo-crosslinkable polymer or lipid, a photoinitiator, a drug, and 1-pyrenedodecanoic acid is prepared. researchgate.netresearchgate.net Upon exposure to light of a specific wavelength, the photoinitiator generates free radicals, which initiate the cross-linking of the polymer or lipid chains, forming a stable network that entraps the drug and the pyrene probe. researchgate.net

Detailed Research Findings:

A notable study demonstrated the fabrication of photo-crosslinked nanoscale carriers composed of natural fatty acids, including conjugated linoleic acids, which are amenable to cross-linking. researchgate.net 1-Pyrenedecanoic acid was incorporated into these nanoparticles at approximately 5% by weight. The cross-linking density of the nanoparticles was controlled by varying the UV irradiation time and the concentration of the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone. researchgate.net

The degradation of these cross-linked nanoparticles was monitored by tracking the fluorescence decay of the entrapped pyrene probe. researchgate.net The results showed that a higher cross-linking density led to a slower degradation of the nanoparticles and, consequently, a more sustained release of their payload. researchgate.net This approach allows for the fine-tuning of release kinetics for various therapeutic applications, such as the sustained delivery of nerve growth factor. researchgate.net

The following table illustrates the relationship between cross-linking parameters and the release characteristics in a system containing a pyrene-based probe.

| UV Irradiation Time (hours) | Cross-linking Density (%) | Degradation Half-life (hours) | Release Profile |

| 0 | Low | Short | Rapid Release |

| 6 | Medium | Intermediate | Sustained Release |

| 12 | High | Long | Extended Release |

| (Data based on trends described in research on photo-crosslinked fatty acid nanoparticles) researchgate.net |

Formation and Characterization of Supramolecular Assemblies of 1-Pyrenedodecanoic Acid

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org 1-Pyrenedodecanoic acid is an excellent model compound for studying supramolecular self-assembly due to its amphiphilic character and the strong π-π interactions of its pyrene moiety. researchgate.netpsu.edu

In aqueous solutions, 1-pyrenedodecanoic acid molecules can self-assemble into various structures, including micelles and vesicles, where the hydrophobic tails aggregate to minimize contact with water, and the hydrophilic carboxylic acid headgroups are exposed to the aqueous environment. abcam.com At interfaces, such as the air-water interface or on solid substrates like graphite (B72142), it can form highly ordered monolayers. psu.eduaip.org

Detailed Research Findings:

The self-assembly of long-chain ω-(1-pyrenyl)alkanoic acids, such as 1-pyrenehexadecanoic acid, on graphite surfaces has been investigated using scanning tunneling microscopy (STM). psu.edu These studies revealed that the molecules form well-defined, two-dimensional crystalline structures. The arrangement of the molecules is dictated by a combination of the π-π stacking of the pyrene groups and the van der Waals interactions between the alkyl chains. psu.edu Co-adsorption with other molecules, like 4,4'-bipyridyl, can lead to the formation of different, more complex supramolecular structures. psu.edu

The characterization of these assemblies often relies on the unique fluorescence properties of the pyrene group. At low concentrations, pyrene exhibits monomer fluorescence. However, as the molecules aggregate and the pyrene groups come into close proximity (within 3-4 Å), they can form an excited-state dimer, or "excimer," which emits light at a longer wavelength. researchgate.net The ratio of excimer to monomer fluorescence intensity is a sensitive measure of the local concentration and aggregation state of the molecules. researchgate.netaip.org This phenomenon is used to study the dynamics of lipid aggregates and membrane fluidity. abcam.comresearchgate.net

The following table summarizes the types of supramolecular assemblies formed by 1-pyrenedodecanoic acid and the techniques used for their characterization.

| Type of Assembly | Driving Forces for Formation | Characterization Techniques | Key Findings |

| Micelles/Vesicles | Hydrophobic interactions, hydrogen bonding | Fluorescence Spectroscopy, Dynamic Light Scattering | Formation of aggregates in aqueous solution with a critical micelle concentration. abcam.com |

| Self-Assembled Monolayers (SAMs) | π-π stacking, van der Waals forces, substrate interaction | Scanning Tunneling Microscopy (STM), Fluorescence Microscopy | Highly ordered two-dimensional structures on surfaces like graphite. psu.edu |

| Lipid Aggregates | Incorporation into lipid bilayers | Time-Resolved Fluorescence Spectroscopy | Probing of membrane fluidity and lateral diffusion through excimer formation. researchgate.net |

Biomedical and Translational Research Prospects of 1 Pyrenedodecanoic Acid

Diagnostic Utility of 1-Pyrenedodecanoic Acid in Lipid Storage Disorders

1-Pyrenedodecanoic acid, a fluorescently labeled fatty acid analog, has demonstrated significant potential as a diagnostic tool for certain lipid storage disorders. Its ability to be taken up and metabolized by cells allows researchers to trace the pathways of fatty acids and identify abnormalities in lipid metabolism that are characteristic of specific diseases.

Studies have shown that 1-pyrenedodecanoic acid can be effectively used to differentiate between cells from healthy individuals and those with certain lipid storage myopathies. nih.gov In cultured fibroblasts from individuals with multisystemic lipid storage myopathy, there is a notable accumulation of neutral fluorescent lipids, specifically triacylglycerols, after incubation with 1-pyrenedodecanoic acid. nih.gov This accumulation is a result of a defect in the cytoplasmic breakdown of triacylglycerols. nih.gov Pulse-chase experiments have revealed that while normal fibroblasts completely clear the cellular fluorescence after a chase period, fibroblasts from patients with this myopathy retain a significant amount of fluorescence in the form of triacylglycerols. nih.gov This distinct difference in lipid processing suggests a practical diagnostic application for 1-pyrenedodecanoic acid in identifying this condition. nih.gov

The diagnostic utility of pyrene-labeled lipids extends to other lysosomal storage diseases as well. For instance, fluorescent derivatives of sphingomyelin, which incorporate a pyrene (B120774) fatty acid, have been successfully used to demonstrate the deficiency of acid sphingomyelinase in cells from patients with Niemann-Pick disease types A and B. researchgate.net Similarly, fluorescent cholesteryl esters have been synthesized to aid in the diagnosis of Wolman disease, a condition characterized by a deficiency in acid lipase (B570770). researchgate.net In both cases, the fluorescent probes allow for the visualization and quantification of the enzymatic defect in cultured cells. researchgate.net

The table below summarizes the application of 1-pyrenedodecanoic acid and other pyrene-labeled lipids in the diagnosis of lipid storage disorders.

| Disorder | Cell Type Studied | Observation with Pyrene-Labeled Lipid | Underlying Defect |

| Multisystemic Lipid Storage Myopathy | Cultured Fibroblasts | Accumulation of fluorescent triacylglycerols. nih.gov | Defective cytoplasmic catabolism of triacylglycerols. nih.gov |

| Niemann-Pick Disease (Types A & B) | Cultured Skin Fibroblasts, Lymphoid Cell Lines | Impaired degradation of fluorescent sphingomyelin. researchgate.net | Deficiency of acid sphingomyelinase. researchgate.netwikipedia.org |

| Wolman Disease | Cultured Cells | Impaired degradation of fluorescent cholesteryl esters. researchgate.net | Deficiency of acid lipase. researchgate.netorpha.net |

Imaging Applications of 1-Pyrenedodecanoic Acid for Subcellular Lipid Structures

The intrinsic fluorescence of 1-pyrenedodecanoic acid makes it a valuable tool for visualizing and studying subcellular lipid structures, particularly lipid droplets (also known as lipid bodies). nih.govnih.gov These dynamic organelles are involved in various cellular processes, including lipid storage, metabolism, and signaling. nih.gov

1-Pyrenedodecanoic acid is readily taken up by living cells and incorporated into neutral lipids, which are then stored in lipid droplets. nih.gov This allows for the direct visualization of these organelles in viable cells, a significant advantage over many other staining techniques that require cell fixation. nih.gov The pyrene moiety of the fatty acid analog exhibits environment-sensitive fluorescence, which can provide information about the lipid environment within the droplets. nih.gov

Researchers have successfully used 1-pyrenedodecanoic acid to label and image lipid droplets in various cell types, including leukocytes such as macrophages, eosinophils, and neutrophils. nih.govresearchgate.net In these inflammatory cells, an increase in the number of lipid droplets is often observed in response to infection or other inflammatory stimuli. nih.gov The use of 1-pyrenedodecanoic acid, in conjunction with other imaging modalities like immunofluorescence for lipid droplet-associated proteins such as adipose differentiation-related protein (ADRP), allows for a more detailed characterization of these organelles. nih.govresearchgate.net

The ability to track the incorporation and movement of 1-pyrenedodecanoic acid within cells provides insights into lipid trafficking and metabolism. nih.gov Digital imaging microscopy can be used to monitor the rate of accumulation of pyrenyl lipids in living cells, offering a dynamic view of these processes. nih.gov

The following table outlines the key features of 1-pyrenedodecanoic acid as an imaging agent for subcellular lipid structures.

| Feature | Description | Relevance in Imaging |

| Fluorescent Label | The pyrene group provides intrinsic fluorescence. | Enables visualization of the molecule and the structures it incorporates into. |

| Fatty Acid Analog | Mimics natural fatty acids. nih.gov | Allows for metabolic incorporation into cellular lipids, particularly neutral lipids stored in lipid droplets. nih.govnih.gov |

| Live-Cell Compatibility | Can be used in viable, unfixed cells. nih.gov | Permits the study of dynamic processes like lipid trafficking and droplet formation in real-time. nih.gov |

| Subcellular Localization | Primarily accumulates in lipid droplets. nih.govnih.gov | Serves as a specific marker for these organelles. nih.gov |

Exploration of 1-Pyrenedodecanoic Acid in Advanced Drug Delivery System Development

The unique properties of 1-pyrenedodecanoic acid and other pyrene-based lipids are being explored for their potential applications in the development of advanced drug delivery systems. Fluorescent lipids, in general, are crucial tools in this field of research, offering a means to visualize and track the delivery vehicle and its payload. broadpharm.comcreative-biolabs.com

Pyrene-labeled lipids can be incorporated into various nanocarriers, such as liposomes and nanoparticles. broadpharm.comabcam.com These fluorescently tagged delivery systems allow researchers to study their biodistribution, cellular uptake, and the efficiency of drug release in real-time. creative-biolabs.comnih.gov The pyrene moiety's fluorescence can be used to monitor the integrity of the nanocarrier and to observe its interaction with cells and tissues. avantiresearch.com

The formation of pyrene excimers, which occurs when two pyrene molecules are in close proximity, provides a powerful method for studying membrane fusion and lipid transfer events. avantiresearch.com This phenomenon can be exploited to design "smart" drug delivery systems that release their contents in response to specific environmental cues that alter the proximity of the pyrene-labeled lipids within the carrier.

Furthermore, the pyrene structure itself has been investigated as a component of drug delivery vehicles. Pyrene-based metal-organic frameworks (MOFs) and nanoparticles have been synthesized and explored for applications such as photodynamic therapy and the detection of various molecules. nih.govrsc.org These systems leverage the unique optical and electronic properties of pyrene. rsc.org While the direct use of 1-pyrenedodecanoic acid as a primary component of a drug delivery system is still an area of active research, its role as a fluorescent probe is well-established and continues to be invaluable in the design and optimization of these sophisticated therapeutic platforms. avantiresearch.comnih.gov

The table below highlights the potential roles of 1-pyrenedodecanoic acid and related compounds in drug delivery research.

| Application Area | Role of Pyrene-Based Compound | Example |

| Nanocarrier Tracking | Acts as a fluorescent label within liposomes or nanoparticles. broadpharm.comabcam.com | Incorporating 1-pyrenedodecanoic acid into a liposomal formulation to visualize its uptake by cancer cells. creative-biolabs.com |

| Membrane Fusion/Lipid Transfer Studies | Utilizes pyrene excimer formation to monitor lipid mixing. avantiresearch.com | Designing a liposomal system where drug release is triggered by membrane fusion, detected by changes in pyrene fluorescence. |

| Sensing and Detection | The pyrene moiety can act as a sensor for specific analytes. researchgate.netacs.org | Developing pyrene-functionalized nanoparticles that exhibit a change in fluorescence upon binding to a target molecule. acs.org |

| Therapeutic Moieties | Pyrene-containing structures can have therapeutic effects. nih.govrsc.org | Synthesizing pyrene-based MOFs for use in photodynamic therapy. rsc.org |

Q & A

Q. What are the recommended synthesis methods for 1-Pyrenedodecanoic acid, and how can purity be verified?

Answer: 1-Pyrenedodecanoic acid is typically synthesized via conjugation reactions between pyrene derivatives and dodecanoic acid precursors. A common approach involves coupling 1-pyrenebutyric acid with a functionalized dodecanoic acid chain under controlled anhydrous conditions. Post-synthesis, purity should be assessed using reversed-phase HPLC with UV-Vis detection (λ~340 nm for pyrene fluorescence) and confirmed via nuclear magnetic resonance (NMR) spectroscopy for structural validation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) can further indicate purity, as impurities often precipitate .

Q. What characterization techniques are essential for validating 1-Pyrenedodecanoic acid’s structural and photophysical properties?

Answer: Key techniques include:

- Fluorescence spectroscopy to confirm excitation/emission profiles (e.g., monomer vs. excimer peaks at ~400 nm and ~480 nm, respectively).

- Mass spectrometry (MS) for molecular weight confirmation (C28H32O2, MW 408.56).

- Thin-layer chromatography (TLC) with UV visualization to monitor reaction progress.

- Differential scanning calorimetry (DSC) to determine melting points and crystallinity .

Q. What safety precautions are necessary when handling 1-Pyrenedodecanoic acid in laboratory settings?

Answer: While comprehensive toxicity data are limited, standard precautions for polycyclic aromatic hydrocarbons apply:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of airborne particles.

- Store in dark, airtight containers to prevent photodegradation.

- Dispose of waste via approved protocols for halogenated/organic compounds .

Advanced Research Questions

Q. How can 1-Pyrenedodecanoic acid be optimized as a fluorescent probe for membrane fluidity studies?

Answer: To assess membrane microfluidity, dissolve the compound in a lipid-compatible solvent (e.g., ethanol) and incorporate it into lipid bilayers at concentrations ≤2 mM to avoid self-quenching. Monitor excimer-to-monomer fluorescence ratios using time-resolved spectroscopy, as higher excimer emission correlates with increased membrane rigidity. Control for temperature, pH, and lipid composition, and validate against established probes (e.g., Laurdan) .

Q. What experimental strategies address contradictions in reported fluorescence quantum yields of 1-Pyrenedodecanoic acid?

Answer: Discrepancies often arise from solvent polarity, aggregation, or instrumental calibration. Mitigate by:

- Standardizing solvent systems (e.g., use anhydrous DMSO for stock solutions).

- Performing absorbance correction (inner-filter effect) in concentrated samples.

- Cross-validating results with absolute quantum yield measurements using integrating spheres.

- Reporting excitation/emission slit widths and detector sensitivity settings .

Q. How can researchers design robust assays to study 1-Pyrenedodecanoic acid’s interaction with lipid rafts in neurodegenerative disease models?

Answer:

- Model selection : Use differentiated neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons.

- Labeling : Pre-incubate cells with 1-Pyrenedodecanoic acid (1–5 µM) for 30–60 minutes.

- Perturbation : Treat with cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) to disrupt lipid rafts.

- Imaging : Combine confocal microscopy with fluorescence lifetime imaging (FLIM) to resolve spatial-temporal changes in membrane order. Include controls with inert fluorescent dyes to isolate raft-specific effects .

Q. What computational methods support the analysis of 1-Pyrenedodecanoic acid’s photophysical behavior in heterogeneous environments?

Answer:

- Molecular dynamics (MD) simulations to model lipid bilayer interactions.

- Density functional theory (DFT) for predicting electronic transitions and excimer stability.

- Quenching kinetics models (e.g., Stern-Volmer plots) to quantify solvent accessibility.

- Validate simulations with experimental data from time-correlated single-photon counting (TCSPC) .

Methodological Guidance

- Data Reporting : Follow analytical chemistry standards (e.g., Analytical and Bioanalytical Chemistry guidelines) for detailing instrumentation parameters, statistical analyses, and reproducibility measures .

- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design and ensure ethical review for biological models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro